molecular formula C19H11ClF3N3O2S B3397106 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1021207-84-0

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B3397106
CAS RN: 1021207-84-0
M. Wt: 437.8 g/mol
InChI Key: YCJXPOFCKOFBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H11ClF3N3O2S and its molecular weight is 437.8 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and these biomolecules are typically characterized by strong binding affinities, which can lead to significant changes in the biochemical environment.

Cellular Effects

The effects of 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall energy balance within the cell.

Molecular Mechanism

The molecular mechanism of action of 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can change over time. This includes variations in the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental.

Metabolic Pathways

2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance. The interactions between 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and these metabolic pathways are critical for understanding its biochemical effects.

Transport and Distribution

The transport and distribution of 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide within cells and tissues are essential for its activity. This compound is transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide within cells can influence its efficacy and overall biochemical effects.

Subcellular Localization

The subcellular localization of 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-(9-chloro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can affect its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O2S/c20-11-5-3-7-13-15(11)16-17(29-13)18(28)26(9-24-16)8-14(27)25-12-6-2-1-4-10(12)19(21,22)23/h1-7,9H,8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJXPOFCKOFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.